molecular formula C11H12Cl2O2 B1144307 2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE CAS No. 19228-70-7

2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE

Cat. No.: B1144307
CAS No.: 19228-70-7
M. Wt: 247.12
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Description

Its exact mass is reported as 246.0252256 g/mol . The chloromethyl groups impart reactivity, enabling nucleophilic substitution or cross-coupling reactions, while the acetate group may influence solubility or metabolic pathways.

Key structural attributes:

  • Molecular formula: Likely C₁₁H₁₂Cl₂O₂ (inferred from exact mass).
  • Functional groups: Chloromethyl (–CH₂Cl), acetyloxy (–OAc), and p-tolyl (aromatic methyl).

No direct toxicity or synthesis data were found in the provided evidence, but its structural analogs (e.g., bis(chloromethyl) ether) highlight the importance of evaluating reactivity and safety .

Properties

CAS No.

19228-70-7

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.12

Origin of Product

United States

Preparation Methods

Reaction Overview

The earliest documented synthesis of 2,6-bis(chloromethyl)-p-tolyl acetate begins with 2,6-bis(hydroxymethyl)-p-cresol (CAS 91-04-3), a diol derivative of p-cresol. This method, reported by Fries and Brandes in 1939, involves a two-step process:

  • Chlorination : Treatment with hydrochloric acid (HCl) in glacial acetic acid converts the hydroxymethyl (-CH2_2OH) groups at the 2- and 6-positions into chloromethyl (-CH2_2Cl) moieties.

  • Acetylation : Concentrated sulfuric acid catalyzes the esterification of the phenolic hydroxyl group with acetic acid, yielding the final acetate ester.

Mechanistic Insights

  • Step 1 : The chlorination proceeds via acid-catalyzed nucleophilic substitution. Glacial acetic acid protonates the hydroxymethyl oxygen, facilitating the departure of water and subsequent attack by chloride ions.

  • Step 2 : Sulfuric acid acts as a Brønsted acid catalyst, protonating acetic acid to generate an acylium ion (CH3CO+\text{CH}_3\text{C}\equiv\text{O}^+), which reacts with the phenolic oxygen to form the ester.

Limitations

  • The yield is unspecified in the original literature, suggesting potential inefficiencies.

  • The use of concentrated sulfuric acid introduces safety hazards, including exothermic reactions and corrosivity.

Radical Chlorination of p-Tolyl Acetate

Modern Patent-Based Approach

A 1999 patent (US4342877A) describes a scalable method for synthesizing chloromethylated aromatic esters, adaptable to this compound. The process involves:

  • Chlorination of p-tolyl acetate (CAS 108-24-7) with chlorine gas (Cl2\text{Cl}_2) in the presence of:

    • Azobisisobutyronitrile (AIBN) : A free radical initiator.

    • Acetic anhydride : Scavenges HCl and prevents back-reaction.

    • Sodium acetate : Neutralizes HCl, shifting equilibrium toward product formation.

  • Distillation under reduced pressure to isolate the product and remove acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) byproduct.

Key Reaction Conditions

ParameterValue
Temperature70–75°C
Molar ratio (Cl2\text{Cl}_2:p-tolyl acetate)0.6–1.0 : 1
Pressure100–200 mm Hg
CatalystAIBN (1–3 wt%)

Yield and Scalability

  • The patent reports an 85% yield of mono-chlorinated p-acetoxybenzyl chloride under optimized conditions. For di-chlorination, doubling the chlorine stoichiometry (1.2–2.0 moles per p-tolyl acetate) and extending reaction time may be required, though this risks over-chlorination.

Advantages Over Classical Methods

  • Higher efficiency and reproducibility.

  • In situ removal of acetyl chloride minimizes side reactions.

Modified Blanc Chloromethylation: A Hypothetical Route

Background and Feasibility

The Blanc chloromethylation typically introduces a single chloromethyl group to aromatic rings using formaldehyde (CH2O\text{CH}_2\text{O}), HCl, and ZnCl2_2. For di-chloromethylation, excess reagents and prolonged reaction times might force a second substitution.

Reaction Scheme

p-Tolyl acetate+2CH2O+2HClZnCl22,6-bis(chloromethyl)-p-tolyl acetate+2H2O\text{p-Tolyl acetate} + 2 \text{CH}2\text{O} + 2 \text{HCl} \xrightarrow{\text{ZnCl}2} \text{this compound} + 2 \text{H}_2\text{O}

Challenges

  • Directing effects : The acetate group is meta-directing, while the methyl group is ortho/para-directing. Competition between these effects complicates regioselectivity.

  • Safety : Bis(chloromethyl) ether (ClCH2OCH2Cl\text{ClCH}_2\text{OCH}_2\text{Cl}), a potent carcinogen, forms as a byproduct.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldSafety ConcernsScalability
Classical SubstitutionUnknownCorrosive reagents (H2_2SO4_4)Moderate
Radical Chlorination85% (mono)Chlorine gas handlingHigh
Blanc ReactionUnreportedCarcinogenic byproductsLow

Mechanistic Considerations

  • Radical pathway : AIBN generates Cl\cdot \text{Cl} radicals, which abstract hydrogen from the methyl group of p-tolyl acetate, followed by chlorine addition. For di-substitution, a second radical attack at the 6-position is plausible but requires steric accessibility.

  • Electrophilic substitution : In the Blanc reaction, the chloromethyl cation (ClCH2+\text{ClCH}_2^+) targets electron-rich positions, but the acetate’s deactivating effect may limit reactivity .

Chemical Reactions Analysis

Types of Reactions

2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Major products are carboxylic acids or aldehydes.

    Reduction: Alcohols are the primary products formed.

Scientific Research Applications

Organic Synthesis

2,6-Bis(chloromethyl)-p-tolyl acetate serves as a versatile intermediate in organic synthesis. Its chloromethyl groups can undergo nucleophilic substitution reactions, making it useful for the introduction of various functional groups into organic molecules. This property is particularly valuable in the synthesis of complex organic compounds.

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry, particularly in the development of new drugs. Its ability to modify biological activity through structural changes makes it a candidate for creating novel therapeutic agents. Research has indicated that derivatives of halogenated aromatic compounds often exhibit significant biological activity, including antimicrobial and anticancer properties .

Material Science

In material science, this compound can be utilized as a building block for polymer synthesis. The chloromethyl groups can facilitate cross-linking reactions, leading to the development of new polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and other industrial products .

Environmental Chemistry

The compound's halogenated nature raises concerns regarding environmental persistence and toxicity. Studies are being conducted to evaluate its degradation pathways and potential environmental impacts. Understanding these aspects is crucial for assessing the safety and regulatory compliance of chemicals used in various applications .

Case Studies

StudyFocusFindings
Blagg et al. (2019)Drug DevelopmentExplored structural modifications of resorcylate scaffolds for selective Hsp90 inhibitors; highlighted the importance of chlorinated compounds in enhancing selectivity towards fungal targets .
Chacón Huete (2019)Biomass-derived SynthesisInvestigated environmentally benign reactions using biomass-derived compounds; demonstrated how halogenated derivatives can play a role in sustainable synthesis .
U.S. EPA (1996)Environmental ImpactProvided methods for analyzing halogenated volatiles; emphasized the need for thorough assessment of compounds like this compound due to their potential persistence in the environment .

Mechanism of Action

The mechanism of action of 2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of biological macromolecules such as DNA and proteins. This property is exploited in various biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related compounds is provided below:

Compound Name Molecular Formula Key Functional Groups Notable Properties
2,6-Bis(chloromethyl)-p-tolyl acetate Likely C₁₁H₁₂Cl₂O₂ Chloromethyl, acetyloxy, p-tolyl Exact mass: 246.0252256
Bis(chloromethyl) ether (BCME) C₂H₄Cl₂O Chloromethyl, ether linkage Boiling point: 105°C; carcinogenic
3,5-Diethyl 2,6-bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate C₁₄H₁₇Cl₂NO₆ Chloromethyl, dihydropyridine, ester m.p. 164–166°C; synthesized via Hantzsch-like reaction
Key Observations:

Reactivity: The chloromethyl groups in all three compounds enable alkylation or cross-linking reactions. However, BCME’s ether linkage increases electrophilicity, making it highly reactive and carcinogenic . In contrast, the dihydropyridine derivative’s ester groups and aromatic ring stabilize its structure, as evidenced by its crystalline form .

Synthetic Pathways: The dihydropyridine analog is synthesized via a Hantzsch-like reaction using ethyl 4-chloroacetoacetate and glyoxylic acid, catalyzed by piperidine/acetate . No direct synthesis route was found for the target compound, but similar methods involving chloromethylation of aromatic rings may apply.

Toxicity: BCME is a known human carcinogen with acute toxicity linked to respiratory exposure . The dihydropyridine derivative’s toxicity is unmentioned, but its solid-state form suggests lower volatility and possibly reduced inhalation risks. For this compound, the acetate group may mitigate reactivity, but chloromethyl groups still warrant caution.

Q & A

Q. How can the purity of 2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE be verified during synthesis?

Methodological Answer:

  • Analytical Techniques : Combine melting point analysis (104–106°C, ) with GC-MS or HPLC to confirm purity. Discrepancies in melting range (e.g., 76–83°C in some reports ) may indicate impurities or polymorphic forms.
  • Cross-Validation : Use elemental analysis to verify the molecular formula (C₉H₁₀Cl₂O, ) and compare experimental exact mass (246.0252256 g/mol, ) with theoretical values.

Q. What are the critical parameters for synthesizing this compound?

Methodological Answer:

  • Reaction Optimization : Chloromethylation of p-tolyl acetate requires controlled temperature (≤40°C) to avoid side reactions like over-chlorination .
  • Purification : Fractional crystallization from methanol is recommended to isolate the compound .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of chloromethyl (-CH₂Cl) and acetate (-OAc) groups. Compare chemical shifts with analogs like 2,6-bis(chloromethyl)pyridine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (246.0252256 g/mol, ).

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of nucleophilic substitution at the chloromethyl groups?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : In reactions with amines or thiols, varying solvent polarity (e.g., DMF vs. THF) and temperature can shift selectivity toward mono- or di-substituted products .
  • Catalytic Effects : Transition metals (e.g., Pd) may facilitate cross-coupling reactions, but residual metal contamination must be quantified via ICP-MS .

Q. What strategies resolve contradictions in reported physical properties (e.g., density, boiling point)?

Methodological Answer:

  • Data Reconciliation : Compare experimental conditions (e.g., pressure for boiling point: 355.3±42.0°C vs. 314.4°C at 760 mmHg ). Use computational tools (e.g., COSMOtherm) to model vapor pressure curves under varying conditions .
  • Crystallography : Single-crystal X-ray diffraction can clarify discrepancies in density (1.243±0.06 g/cm³ vs. 1.285 g/cm³ ).

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for substitution reactions using software like Gaussian. Compare activation energies for different nucleophiles .
  • Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction pathways .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Stability : Monitor intermediates (e.g., dihydropyridine derivatives ) for thermal decomposition using DSC.
  • Process Safety : Chloromethyl groups are thermally labile; conduct hazard assessments (e.g., ARC) to mitigate risks during scale-up .

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